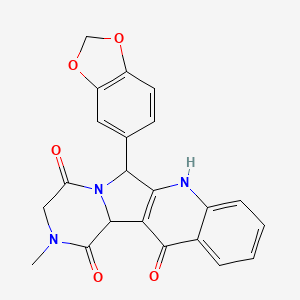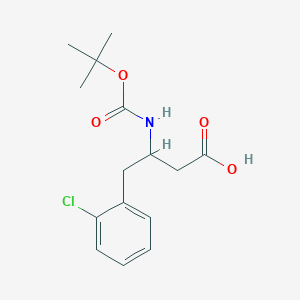
3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique est un composé organique qui présente un groupe amino protégé par un groupe tert-butoxycarbonyle (Boc) et un groupe chlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie courante implique la protection du groupe amino par un groupe Boc, suivie de l'introduction du groupe chlorophényle par une série de réactions telles que l'halogénation et les réactions de couplage. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de l'acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes sont conçues pour optimiser l'efficacité de la réaction, minimiser les déchets et assurer une qualité de produit constante. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation est également courante pour obtenir les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe chlorophényle ou d'autres groupes fonctionnels au sein de la molécule.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution, où l'atome de chlore est remplacé par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés phényliques substitués.
Applications De Recherche Scientifique
L'acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme élément de base en chimie médicinale.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique ou comme précurseur dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino protégé par Boc peut être déprotégé dans des conditions acides, révélant l'amine libre, qui peut ensuite participer à diverses réactions biochimiques. Le groupe chlorophényle peut interagir avec des poches hydrophobes dans les protéines ou les enzymes, influençant leur activité et leur fonction.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(Boc-amino)-4-phénylbutyrique : Manque l'atome de chlore, ce qui entraîne des propriétés chimiques et biologiques différentes.
Acide 3-(Boc-amino)-4-(2-bromophényl)butyrique : Contient un atome de brome au lieu du chlore, ce qui peut affecter la réactivité et les interactions.
Acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique : La présence de fluor peut modifier considérablement les propriétés et les applications du composé.
Unicité
L'acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique est unique en raison de la présence de l'atome de chlore, qui peut influencer sa réactivité et ses interactions avec d'autres molécules. Cette unicité en fait un composé précieux pour des applications spécifiques en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C15H20ClNO4 |
|---|---|
Poids moléculaire |
313.77 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
UBRPCCFLMVZEKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
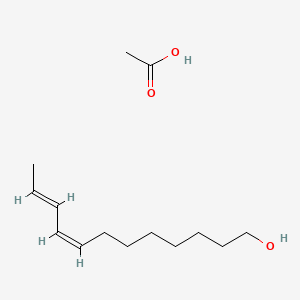
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
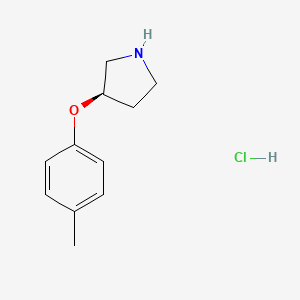
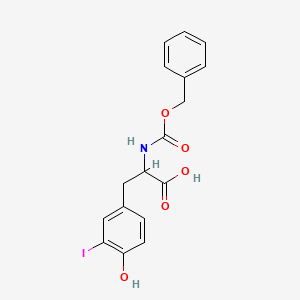
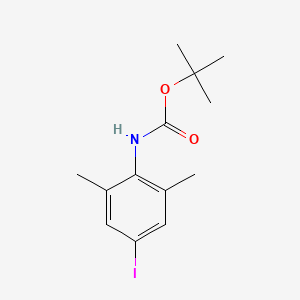
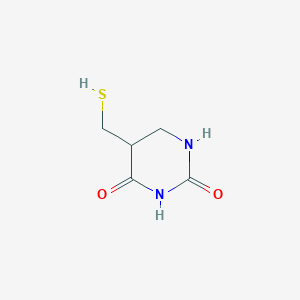

![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
